N-(2,3-dimethylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylphenyl isothiocyanate with 2-thiophenecarboxylic acid hydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or ethanol are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like bromine in carbon tetrachloride or alkylating agents like methyl iodide in acetone.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for treating diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,3-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
- **N-(2,3-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
- **N-(2,3-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
What sets N-(2,3-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE apart from similar compounds is its specific combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C14H15N3OS2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(thiophene-2-carbonylamino)thiourea |
InChI |
InChI=1S/C14H15N3OS2/c1-9-5-3-6-11(10(9)2)15-14(19)17-16-13(18)12-7-4-8-20-12/h3-8H,1-2H3,(H,16,18)(H2,15,17,19) |
InChI Key |
MKCWSWYFWGFLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC(=O)C2=CC=CS2)C |
Origin of Product |
United States |
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